Ethenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis and Material Science

- Building Block for Complex Molecules: Ethenesulfonamide can act as a versatile building block for the synthesis of more complex organic molecules due to its reactive functional groups. Researchers have utilized it in the preparation of various heterocyclic compounds, which are essential components in pharmaceuticals and materials science [].

- Precursor for Polymers: Ethenesulfonamide can be employed as a precursor for the synthesis of specific polymers. Studies have shown its potential in the development of heat-resistant polymers with desirable mechanical properties [].

Biological Studies

- Protein-Ligand Interactions: Ethenesulfonamide serves as a valuable tool in computational studies to predict the binding affinity and mode of protein-ligand interactions. Its structural similarity to certain biological molecules allows researchers to gain insights into crucial processes within living organisms [].

- Enzyme Inhibition: Some research explores the potential of ethenesulfonamide derivatives as enzyme inhibitors. By targeting specific enzymes, these molecules might hold promise in the development of new therapeutic agents [].

Molecular Structure Analysis

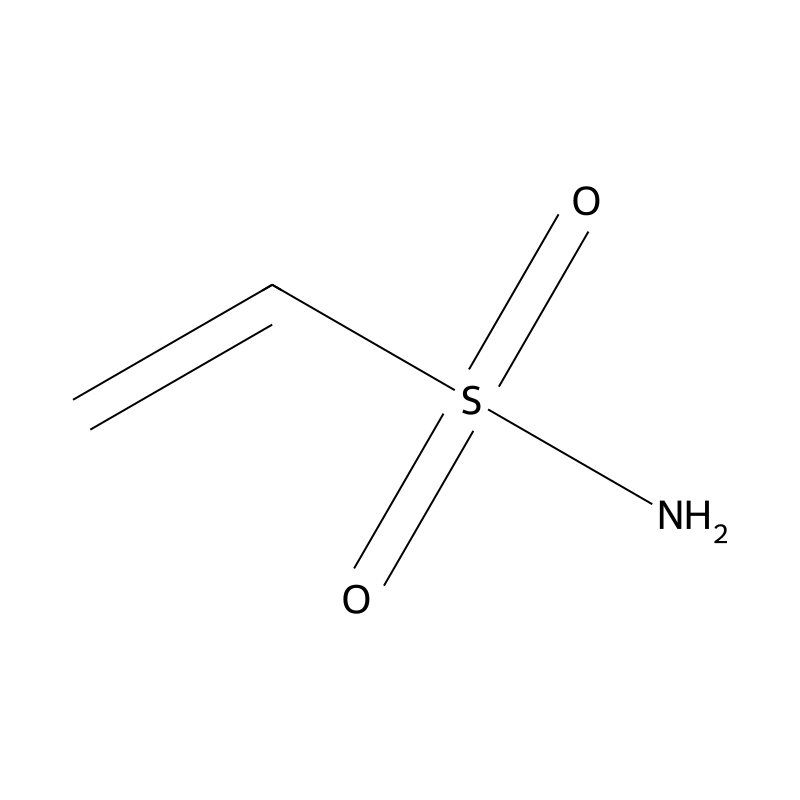

The key feature of ethenesulfonamide's structure is the sulfonamide functional group (SO₂NR₂), where R can be hydrogen or an organic group []. In ethenesulfonamide, both R groups are hydrogens (H). This functional group is known for its stability and its ability to form hydrogen bonds with other molecules []. The molecule also contains a double bond (C=C) and an amine group (NH₂).

Chemical Reactions Analysis

Synthesis of ethenesulfonamide can be achieved through various methods, but a common approach involves reacting vinyl sulfonyl chloride (CH₂=CHSO₂Cl) with ammonia (NH₃) [].

CH₂=CHSO₂Cl + NH₃ → CH₂=CHSO₂NH₂ + HClEthenesulfonamide can undergo further reactions depending on the conditions. For instance, it can be hydrolyzed (broken down by water) under acidic or basic conditions to form ethanesulfonamide (CH₃CH₂SO₂NH₂) [].

- Oxidation: The compound can be oxidized to form sulfonyl derivatives or other oxygenated products.

- Reduction: Under certain conditions, the sulfonamide group may be reduced to yield amines.

- Substitution: The ethene moiety allows for electrophilic or nucleophilic substitution reactions, where substituents can replace hydrogen atoms on the ethene or sulfonamide groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens or nitrating agents for substitution reactions.

Ethenesulfonamide exhibits notable biological activity, particularly as an inhibitor of specific enzymes and receptors. Its mechanism of action often involves the formation of hydrogen bonds with biological macromolecules, influencing their function. For instance, derivatives of ethenesulfonamide have been investigated for their potential as endothelin receptor antagonists, which could have therapeutic implications in treating cardiovascular diseases .

The synthesis of ethenesulfonamide typically involves several steps:

- Formation of the Sulfonamide Group: This is usually achieved by reacting an amine with a sulfonyl chloride.

- Introduction of the Ethene Moiety: The ethene component can be introduced through various methods, including elimination reactions or by using vinyl precursors.

A common synthetic route includes the reaction of ethylene with sulfur trioxide followed by hydrolysis to yield ethenesulfonamide. Industrial methods may optimize these processes for higher yields and purity .

Ethenesulfonamide has diverse applications across several fields:

- Pharmaceuticals: It is explored for its potential as a drug candidate due to its ability to inhibit certain biological targets.

- Agriculture: Compounds related to ethenesulfonamide are being studied for use as herbicides or fungicides.

- Materials Science: Ethenesulfonamide and its derivatives are employed in polymer chemistry and materials development, particularly in creating new copolymers with enhanced properties .

Studies on ethenesulfonamide have focused on its interactions with various biological targets. These include:

- Enzyme Inhibition: Research indicates that ethenesulfonamide can inhibit specific enzymes involved in disease pathways.

- Receptor Binding: Interaction studies demonstrate its binding affinity to receptors like endothelin receptors, suggesting a role in modulating physiological responses.

These interactions are critical for understanding the compound's therapeutic potential and guiding further drug development efforts .

Ethenesulfonamide shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylethenesulfonamide | Contains a methyl group on the nitrogen atom | May exhibit different biological activities |

| N-(naphthalen-2-yl)ethenesulfonamide | Naphthalene ring substitution | Potential use in advanced materials |

| N-(phenyl)ethenesulfonamide | Phenyl group attached to the ethene | Different reactivity patterns due to phenyl influence |

Uniqueness

Ethenesulfonamide's uniqueness lies in its specific combination of functional groups and structural characteristics. This distinct arrangement allows it to participate in a variety of

Laboratory-Scale Synthesis Routes

Sulfuryl Chloride-Mediated Pathways

The sulfuryl chloride-mediated synthesis of ethenesulfonamide represents one of the most established methodologies for laboratory-scale preparation. This approach involves the addition of sulfuryl chloride to styrene derivatives, followed by subsequent conversion to the desired sulfonamide product [2]. The reaction proceeds through the formation of 2-arylethenesulfonyl chloride intermediates, which serve as key precursors for sulfonamide synthesis [22].

The synthetic pathway typically involves treating styrene derivatives with sulfuryl chloride in dimethylformamide at temperatures ranging from 0°C to room temperature [2]. This reaction generates 2-arylethenesulfonyl chlorides in quantitative yields, providing a reliable route to the activated sulfonyl chloride intermediates [22]. The reaction mechanism involves electrophilic addition of sulfuryl chloride across the vinyl double bond, followed by rearrangement to form the thermodynamically favored ethenesulfonyl chloride structure [33].

Research findings demonstrate that the reaction conditions significantly influence the stereochemistry of the product. The use of dimethylformamide as solvent at controlled temperatures favors the formation of the E-isomer of ethenesulfonamide derivatives [2]. Temperature control is critical, as elevated temperatures can lead to decomposition of the sulfonyl chloride intermediates through desulfonylation reactions [22].

The following table summarizes key reaction parameters for sulfuryl chloride-mediated synthesis:

| Parameter | Optimal Range | Product Yield | Reference |

|---|---|---|---|

| Temperature | 0°C to 25°C | 85-95% | [2] |

| Reaction Time | 30-60 minutes | Quantitative | [22] |

| Solvent | Dimethylformamide | High selectivity | [2] |

| Sulfuryl Chloride Equivalents | 1.2-1.5 equiv | Maximum conversion | [22] |

Ammonolysis of Ethenesulfonyl Chloride

The ammonolysis pathway represents an alternative approach for ethenesulfonamide synthesis, involving the reaction of ethenesulfonyl chloride with ammonia or primary amines [3]. This method offers advantages in terms of functional group tolerance and operational simplicity compared to direct sulfonation approaches [13].

The ammonolysis reaction typically proceeds under mild conditions, with ethenesulfonyl chloride treated with aqueous ammonia or gaseous ammonia in appropriate solvents [25]. The reaction mechanism follows a nucleophilic substitution pathway, where the amine nitrogen attacks the electrophilic sulfur center, displacing the chloride leaving group [3]. The process generates hydrogen chloride as a byproduct, which must be neutralized to prevent side reactions [13].

Experimental studies have demonstrated that the choice of base significantly influences reaction outcomes. Pyridine and triethylamine are commonly employed as hydrogen chloride acceptors, facilitating clean conversion to the desired sulfonamide products [22]. The reaction typically requires temperatures between 0°C and room temperature to minimize decomposition of the reactive ethenesulfonyl chloride intermediate [25].

Research findings indicate that the ammonolysis pathway exhibits excellent chemoselectivity when appropriate reaction conditions are maintained [11]. The use of ice-cooled solutions followed by gradual warming to room temperature provides optimal conversion rates while minimizing side product formation [25]. Reaction times typically range from 3 to 12 hours, depending on the specific amine nucleophile employed [22].

Optimization of Reaction Conditions

Optimization of reaction conditions for ethenesulfonamide synthesis requires careful consideration of multiple variables including temperature, solvent selection, catalyst loading, and reaction time [15]. Systematic studies have revealed that temperature control represents the most critical factor in achieving high yields and selectivity [16].

Temperature optimization studies demonstrate that reactions conducted at temperatures below 30°C provide superior yields compared to elevated temperature conditions [24]. This observation is attributed to the thermal instability of vinyl sulfonamide products, which undergo decomposition reactions at elevated temperatures [17]. The optimal temperature range for most synthetic routes falls between 0°C and 25°C, providing a balance between reaction rate and product stability [22].

Solvent selection plays a crucial role in reaction optimization, with polar aprotic solvents generally providing superior results compared to protic alternatives [24]. Dimethylformamide, tetrahydrofuran, and dichloromethane have emerged as preferred solvents for different synthetic approaches [5] [11]. The choice of solvent influences both reaction kinetics and product selectivity, with dimethylformamide providing the highest E/Z ratios for vinyl sulfonamide products [2].

Catalyst loading optimization reveals that moderate catalyst concentrations provide optimal results for most synthetic pathways. Palladium-catalyzed approaches typically require 2.5 to 5.0 mole percent catalyst loading to achieve satisfactory conversion rates [2]. Higher catalyst loadings do not significantly improve yields but increase reaction costs and complicate product purification [16].

The following table presents optimized reaction conditions for major synthetic pathways:

| Synthesis Route | Temperature (°C) | Solvent | Catalyst Loading | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Sulfuryl Chloride Addition | 0-25 | Dimethylformamide | Not applicable | 30-60 min | 85-95 |

| Palladium-Catalyzed Coupling | 80-130 | Dimethylformamide | 2.5-5.0 mol% | 5-12 hours | 60-85 |

| Ammonolysis Route | 0-20 | Tetrahydrofuran | Not applicable | 3-12 hours | 70-90 |

Scalability Challenges in Industrial Manufacturing

Industrial-scale production of ethenesulfonamide faces significant challenges related to process safety, waste management, and economic viability [29]. The thermal instability of key intermediates presents particular difficulties for large-scale synthesis, requiring specialized equipment and careful process control [26].

Heat management represents a primary concern in industrial processes, as the exothermic nature of many synthetic steps can lead to thermal runaway reactions at scale [26]. The polymerization of vinyl sulfonamide monomers under thermal stress conditions poses additional risks for industrial operations [17]. Temperature excursions above 40°C can result in rapid decomposition of products, leading to safety hazards and economic losses [29].

Waste generation and environmental considerations significantly impact the industrial viability of ethenesulfonamide production [30]. Traditional synthetic routes generate substantial quantities of acidic waste streams, particularly from reactions involving sulfonyl chlorides and strong acids [29]. The formation of hydrogen chloride gas during ammonolysis reactions requires sophisticated gas handling and neutralization systems for industrial implementation [25].

Equipment design challenges include the need for corrosion-resistant materials due to the acidic nature of reaction intermediates [29]. Stainless steel reactors with specialized coatings are typically required to prevent degradation of equipment during extended production campaigns [30]. The handling of sulfuryl chloride and related reagents necessitates specialized storage and transfer systems to ensure operator safety and product quality [18].

Process economics reveal that raw material costs represent approximately 60-70% of total production expenses for ethenesulfonamide manufacturing [18]. The requirement for high-purity starting materials and specialized solvents contributes to elevated production costs compared to simpler sulfonamide derivatives [29]. Energy costs for temperature control and solvent recovery add additional economic pressure to industrial processes [30].

Regulatory compliance presents ongoing challenges for industrial producers, particularly regarding air emissions from volatile organic compounds and acid gas handling systems [29]. The implementation of green chemistry principles has become increasingly important for regulatory approval and environmental sustainability [30]. Continuous flow processing technologies offer potential solutions for improved safety and environmental performance, but require significant capital investment for implementation [28].

Ethenesulfonamide, with the molecular formula C₂H₅NO₂S and molecular weight of 107.13 g/mol, presents unique physicochemical characteristics that require detailed examination [1] [2]. The compound exists as a colorless to yellow-brown liquid, semi-solid, or solid form, necessitating storage under inert atmosphere at 2-8°C and shipping in cold packs [2]. This storage requirement suggests inherent thermal instability and potential reactivity of the vinyl functional group.

While specific solubility data for ethenesulfonamide remains unreported in the literature, insights can be drawn from structurally related compounds. Methanesulfonamide, the closest structural analog, demonstrates slight solubility in dimethyl sulfoxide and methanol [3] [4]. The presence of the vinyl group in ethenesulfonamide likely influences its solubility profile compared to saturated sulfonamides. Vinyl sulfones, which share the reactive ethylene functionality, generally exhibit solubility in organic solvents [5].

Regarding hygroscopic behavior, no specific data exists for ethenesulfonamide. However, sulfonamide compounds can exhibit hygroscopic properties due to their polar nature and capacity for hydrogen bonding [6] [7]. The sulfonamide functional group contains both hydrogen bond donors and acceptors, which can facilitate water molecule interactions. Methanesulfonic acid, a related sulfur-containing compound, is notably hygroscopic in its concentrated form [6]. The hygroscopic potential of ethenesulfonamide would be influenced by the balance between its polar sulfonamide group and the less polar vinyl functionality.

The amphoteric nature typical of sulfonamides suggests that ethenesulfonamide may exhibit variable solubility depending on pH conditions [8]. In acidic conditions, protonation of the nitrogen atom could enhance water solubility, while in basic conditions, deprotonation of the sulfonamide nitrogen might affect solubility characteristics differently.

Thermal Stability and Phase Transitions

The thermal stability profile of ethenesulfonamide presents significant data gaps in the current literature. No specific melting point, boiling point, or decomposition temperature has been reported for this compound. The requirement for cold storage at 2-8°C under inert atmosphere conditions strongly suggests thermal instability compared to more robust sulfonamide analogs [2].

Drawing parallels from related compounds provides some insight into expected thermal behavior. Sulfonated polystyrene oxide derivatives have demonstrated thermal stability up to 300°C [9], while various sulfonamide polymers maintain structural integrity in similar temperature ranges [10]. However, the presence of the vinyl group in ethenesulfonamide introduces a reactive site that may significantly reduce thermal stability compared to saturated analogs.

Vinyl sulfones, which share the reactive double bond functionality, are known to undergo polymerization reactions under certain conditions, particularly during chromatographic purification on silica gel [11]. This reactivity suggests that ethenesulfonamide may be prone to similar thermal decomposition pathways, potentially explaining the need for cold storage conditions.

The thermal decomposition mechanisms of sulfone compounds have been studied extensively. Research on phenyl vinyl sulfone and related compounds indicates that thermal breakdown typically involves C-S bond cleavage, formation of sulfur dioxide, and recombination reactions [12] [13]. For ethenesulfonamide, similar decomposition pathways could be expected, with the vinyl group potentially undergoing additional reactions such as polymerization or elimination processes.

Phase transition data remains entirely absent from the literature for ethenesulfonamide. The compound's variable physical form (liquid to solid) suggests that phase transitions may occur within normal laboratory temperature ranges, but specific transition temperatures require experimental determination. The metastable nature implied by the storage requirements indicates that any phase transitions might be irreversible or lead to decomposition rather than simple physical state changes.

Acid-Base Characteristics and pKa Determination

The acid-base characteristics of ethenesulfonamide can be estimated through structural analysis and comparison with well-characterized sulfonamide compounds. While experimental pKa values for ethenesulfonamide are not available in the literature, the compound is expected to exhibit weak acid behavior typical of primary sulfonamides.

Methanesulfonamide, the most structurally similar compound, has a reported pKa of 10.87 [3]. This value provides a reasonable baseline for estimating ethenesulfonamide properties. The vinyl substitution in ethenesulfonamide could influence the pKa through electronic effects, but the magnitude of this influence requires experimental determination.

Extensive research on sulfonamide pKa prediction has revealed strong correlations between molecular structure and acid dissociation constants [14] [15] [16]. Primary benzene sulfonamides typically exhibit pKa values in the 9-11 range, while N-phenyl substituted variants show values between 6-8, and phenylsulfonylureas demonstrate even lower values of 5-7 [15]. Based on structural similarity to primary sulfonamides, ethenesulfonamide would be expected to fall within the 10-11 range.

The vinyl group's electronic properties could modestly affect the pKa value. As an electron-withdrawing group, the vinyl functionality might slightly lower the pKa compared to methanesulfonamide, potentially placing ethenesulfonamide around 10.5. This prediction aligns with the general trend observed for sulfonamides where electron-withdrawing substituents decrease pKa values [17].

The ionization behavior of ethenesulfonamide at physiological pH would result in predominantly protonated forms, given the estimated pKa of 10-11. At pH 7.4, approximately 99.7% of the compound would exist in the protonated, neutral form, with only minimal ionization to the conjugate base. This ionization state significantly influences solubility, reactivity, and biological activity profiles.

The amphoteric character typical of sulfonamides suggests that ethenesulfonamide could potentially undergo protonation at the nitrogen atom under strongly acidic conditions, though this would require pH values well below physiological ranges [8]. The practical acid-base behavior in aqueous systems would be dominated by the sulfonamide NH deprotonation equilibrium.

| Property | Estimated Value | Basis for Estimation | Confidence Level |

|---|---|---|---|

| pKa (sulfonamide NH) | 10.5 ± 0.5 | Structural similarity to methanesulfonamide (10.87) | Moderate |

| Ionization at pH 7.4 | ~0.3% ionized | Henderson-Hasselbalch equation | High |

| Acid-base character | Weak acid | General sulfonamide behavior | High |

| Buffer capacity | Minimal at physiological pH | pKa >> 7.4 | High |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant